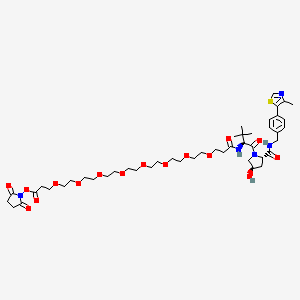
Azido-PEG3-flouride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG3-flouride is a compound that features a polyethylene glycol (PEG) spacer with an azide group and a fluorine atom. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a valuable reagent in various chemical reactions, particularly in Click Chemistry. The azide group can react with alkyne, BCN, and DBCO to form stable triazole linkages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG3-flouride can be synthesized through a series of chemical reactions involving the introduction of the azide group and the fluorine atom into the PEG chain. One common method involves the reaction of PEG with azido compounds under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG3-flouride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Alkynes
- BCN (Bicyclo[6.1.0]nonyne)
- DBCO (Dibenzocyclooctyne)
These reactions are typically carried out in solvents like DMSO or DMF at room temperature .
Major Products Formed
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including bioconjugation and material science .
Aplicaciones Científicas De Investigación
Azido-PEG3-flouride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Click Chemistry to form stable triazole linkages.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Medicine: Utilized in drug delivery systems due to its hydrophilic properties and ability to form stable linkages.
Industry: Applied in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Azido-PEG3-flouride involves the specific reaction of the azide group with thiol groups on proteins or peptides, forming stable covalent bonds. This crosslinking ability makes it a valuable tool in bioconjugation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG3-amine: Contains an azide group and an amine group, used in similar bioconjugation reactions.
Azido-PEG3-acid: Features an azide group and a carboxylic acid group, reactive with primary amine groups.
Uniqueness
Azido-PEG3-flouride is unique due to the presence of the fluorine atom, which can impart additional properties such as increased stability and reactivity in certain chemical environments .
Propiedades
Fórmula molecular |
C8H16FN3O3 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
1-azido-2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C8H16FN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
Clave InChI |
PAFRRASHGCWMIQ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCF)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)


![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)


